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Executive Summary
Telatinib (BAY 57-9352) is an orally administered small-molecule inhibitor of vascular

endothelial growth factor (VEGF) receptors 2 and 3, platelet-derived growth factor (PDGF)

receptor-β, and c-Kit tyrosine kinases.[1][2] This document provides a comprehensive overview

of the current understanding of the pharmacokinetics and oral bioavailability of Telatinib
Mesylate, drawing from published Phase I clinical trial data. While Telatinib has demonstrated

rapid absorption and a manageable safety profile, key data regarding its absolute oral

bioavailability and a detailed mass balance accounting remain unpublished. This guide

synthesizes available quantitative data, outlines experimental methodologies from clinical

studies, and presents visualizations of its mechanism of action and pharmacokinetic workflow.

Mechanism of Action
Telatinib exerts its anti-angiogenic and anti-tumor effects by potently inhibiting key receptor

tyrosine kinases involved in tumor vascularization and growth. Its primary targets are VEGFR-

2, VEGFR-3, PDGFR-β, and c-Kit.[1] The inhibition of these signaling pathways disrupts

downstream cellular processes critical for tumor progression.
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Figure 1: Telatinib Mechanism of Action.

Pharmacokinetic Profile
Absorption
Following oral administration, Telatinib is rapidly absorbed, with the time to reach maximum

plasma concentration (Tmax) generally observed within 3 hours across various dose levels in

patients with advanced solid tumors.[1][3] Pharmacokinetic studies have shown that the

increase in maximum plasma concentration (Cmax) and the area under the plasma

concentration-time curve (AUC) is less than dose-proportional, particularly at higher doses, with

exposure plateauing in the 900–1500 mg twice-daily (BID) range.[1]
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Distribution
Specific details regarding the volume of distribution and plasma protein binding of Telatinib in

humans are not extensively reported in the reviewed literature.

Metabolism
The primary route of metabolism for Telatinib involves various cytochrome P450 (CYP)

isoforms. The N-methyl group of Telatinib has been identified as the main site of metabolic

degradation.[4] The major metabolite identified in plasma is BAY 60-8246; however, its plasma

concentrations are generally low, with Cmax and AUC values being less than 20% of the parent

compound at the recommended Phase II dose.[4] A mass balance study in healthy subjects,

although the data is not publicly available, indicated that this metabolite is of minor importance

in humans.[4]

Excretion
Detailed information on the routes and extent of excretion of Telatinib and its metabolites in

humans is not available in the public domain. The results of a human mass balance study have

been referenced but not published.[4] The average terminal half-life of Telatinib has been

reported to be approximately 5.5 hours.[1]

Oral Bioavailability
While Telatinib is described as "orally available," the absolute oral bioavailability in humans has

not been reported in the reviewed literature.[1] Bioavailability assessments have indicated that

the relative bioavailability of a 150 mg tablet formulation is lower than that of a 25 mg tablet

formulation.[4] The lack of a publicly available intravenous pharmacokinetic study in humans

precludes the calculation of absolute bioavailability.

Quantitative Pharmacokinetic Data
The following tables summarize the steady-state pharmacokinetic parameters of Telatinib and

its metabolite BAY 60-8246 on day 14 of treatment in patients with advanced solid tumors.

Table 1: Geometric Mean (%CV) Steady-State Pharmacokinetic Parameters of Telatinib on Day

14
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Dose (BID) Cmax (ng/mL) AUC0-12 (ng·h/mL) Tmax (h)

75 mg 133 (68) 688 (70) 2.0

150 mg 215 (57) 1210 (59) 3.0

300 mg 309 (63) 1850 (61) 3.0

600 mg 618 (53) 3820 (54) 3.0

900 mg 750 (50) 4860 (51) 3.0

1200 mg 834 (48) 5490 (49) 3.0

1500 mg 891 (45) 5980 (46) 3.0

Data sourced from a

Phase I dose-

escalation study.[1]

Table 2: Geometric Mean (%CV) Steady-State Pharmacokinetic Parameters of Metabolite BAY

60-8246 on Day 14

Dose (BID) Cmax (ng/mL) AUC0-12 (ng·h/mL)

75 mg 15.6 (85) 90.1 (85)

150 mg 27.8 (65) 179 (65)

300 mg 43.1 (70) 291 (68)

600 mg 87.5 (60) 623 (59)

900 mg 114 (55) 845 (54)

1200 mg 129 (52) 998 (51)

1500 mg 142 (49) 1120 (48)

Data sourced from a Phase I

dose-escalation study.[1]

Experimental Protocols
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Phase I Clinical Study Design
The pharmacokinetic data presented were primarily derived from a multicenter, open-label,

non-controlled, Phase I dose-escalation study in patients with advanced solid tumors.[1] The

study evaluated both a 14-days-on/7-days-off schedule and a continuous daily dosing regimen.

Doses were escalated from 20 mg once daily to 1500 mg twice daily.[1]
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Figure 2: Pharmacokinetic Study Workflow.
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Bioanalytical Method
Plasma concentrations of Telatinib and its metabolite BAY 60-8246 were determined using a

validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)

method. The specific details of the assay, such as the lower limit of quantification, have been

established but are not detailed in the clinical study publications.

Pharmacokinetic Data Analysis
Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated using non-

compartmental methods.[1] The software WinNonlin (Version 4.1 or similar) was utilized for

these calculations. The linear-logarithmic trapezoidal rule was applied for the calculation of

AUC.[1]

Gaps in Knowledge and Future Directions
The currently available literature provides a solid foundation for understanding the clinical

pharmacokinetics of orally administered Telatinib Mesylate. However, several critical data

points are absent from the public domain:

Absolute Oral Bioavailability: A definitive value for the absolute oral bioavailability of Telatinib

is needed to fully characterize its absorption. This would typically be determined through a

study involving both oral and intravenous administration.

Mass Balance and Excretion: The complete picture of Telatinib's fate in the body, including

the primary routes of excretion and the proportion of the dose eliminated as unchanged drug

versus metabolites, remains to be elucidated from the referenced human mass balance

study.

Detailed Metabolic Pathways: While CYP-mediated metabolism is known, a detailed

characterization of the specific CYP isoforms involved and their relative contributions would

be valuable for predicting and managing potential drug-drug interactions.

Further research and publication of existing data in these areas are crucial for a

comprehensive understanding of Telatinib's pharmacokinetic profile, which will, in turn, aid in

optimizing its clinical development and therapeutic use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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